molecular formula C8H6F2O3 B1358212 Methyl 2,6-difluoro-4-hydroxybenzoate CAS No. 194938-88-0

Methyl 2,6-difluoro-4-hydroxybenzoate

Cat. No.: B1358212
CAS No.: 194938-88-0
M. Wt: 188.13 g/mol
InChI Key: ZPVGRBTXDTZVIG-UHFFFAOYSA-N
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Description

Significance of Fluorinated Benzoate (B1203000) Esters in Academic and Industrial Contexts

Fluorinated benzoate esters, the chemical class to which Methyl 2,6-difluoro-4-hydroxybenzoate belongs, are of profound importance in both academic and industrial research. The introduction of fluorine atoms into a benzoate ester framework can dramatically alter its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.

In an academic context , these compounds serve as versatile intermediates for the synthesis of novel organic materials and as probes for studying reaction mechanisms. The unique spectroscopic signatures of fluorine (¹⁹F NMR) also provide a powerful tool for analysis.

From an industrial perspective , fluorinated benzoate esters are crucial in the development of:

Pharmaceuticals: The presence of fluorine can enhance a drug's efficacy and pharmacokinetic profile. Fluorinated compounds are found in a wide array of medicines, including anticancer and antiviral agents.

Agrochemicals: Fluorine substitution can lead to pesticides and herbicides with improved potency and environmental stability.

Polymers and Materials Science: The incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and altered optical properties to polymers and other advanced materials.

Research Rationale and Scope for this compound

The specific substitution pattern of this compound, with fluorine atoms ortho to the ester group and a hydroxyl group para to it, provides a distinct set of reactive sites. This arrangement makes it a particularly attractive building block for several reasons:

Orthogonal Reactivity: The hydroxyl and ester groups can be selectively modified, allowing for a stepwise and controlled construction of complex molecular architectures.

Electronic Effects: The two electron-withdrawing fluorine atoms significantly influence the reactivity of the aromatic ring and the acidity of the hydroxyl group.

Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, which can be a key interaction in the binding of a molecule to a biological target.

The primary research scope for this compound lies in its utility as a synthetic intermediate for creating a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Historical and Current Research Landscape of the Compound

While the broader field of organofluorine chemistry has a rich history, specific research on this compound appears to be more contemporary, driven by the increasing demand for novel fluorinated building blocks in drug discovery and materials science.

Historically, the synthesis of polyfluorinated aromatic compounds presented significant challenges. However, advancements in synthetic methodologies have made compounds like this compound more accessible for research purposes.

The current research landscape is characterized by its use as a commercially available starting material for the synthesis of more complex molecules. A search of chemical literature and patent databases reveals its inclusion in synthetic schemes aimed at producing novel bioactive compounds. For example, the synthesis of the precursor, 2,4-difluoro-3-hydroxybenzoic acid, has been explored through various routes, indicating the importance of accessing this substitution pattern. google.com While detailed research findings on the direct biological activity of this compound are not extensively published, its role as a key intermediate is evident from its availability from numerous chemical suppliers catering to the research and development sector. nih.govbldpharm.commade-in-china.com The synthesis of related dihalogenated-4-hydroxy-benzoic acid esters has been reported, highlighting the ongoing interest in this class of compounds for their potential biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,6-difluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVGRBTXDTZVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622354
Record name Methyl 2,6-difluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194938-88-0
Record name Methyl 2,6-difluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Derivatization of Methyl 2,6 Difluoro 4 Hydroxybenzoate

Established Synthetic Routes to Methyl 2,6-difluoro-4-hydroxybenzoate and its Analogues

The synthesis of this compound can be approached through several multi-step sequences, typically starting from readily available substituted phenols or anilines. The final step often involves the esterification of the corresponding carboxylic acid.

Multi-Step Synthesis from Substituted Phenols and Anilines

A common strategy for synthesizing substituted phenols begins with a precursor molecule that already contains the desired substitution pattern or can be readily functionalized. For instance, a synthetic route can be devised starting from 2,6-difluorophenol (B125437). This process involves introducing a nitro group at the 4-position, followed by reduction to an amine, diazotization, and subsequent conversion to the target hydroxyl group, along with carboxylation and esterification steps. A representative pathway starting from a substituted phenol (B47542) is outlined below.

A plausible synthetic pathway starting from 2,6-dichlorophenol (B41786) to produce the analogous 4-amino-2,6-dichlorophenol (B1218435) involves nitration followed by catalytic reduction. guidechem.com This logic can be applied to the difluoro analogue. The synthesis begins with the nitration of 2,6-difluorophenol to yield 2,6-difluoro-4-nitrophenol. This intermediate is then subjected to a reduction reaction, commonly using a catalyst like palladium on carbon (Pd/C) with a hydrogen source, to convert the nitro group into an amino group, forming 4-amino-2,6-difluorophenol. This amino-substituted phenol can then be further functionalized.

Alternatively, syntheses can commence from substituted anilines. For example, 2,6-difluoroaniline (B139000) can be prepared from 1,2,3-trichlorobenzene (B84244) through a process involving partial fluorine exchange and subsequent amination. google.com Once 2,6-difluoroaniline is obtained, it can be converted into a diazonium salt. This salt is a versatile intermediate that can be hydrolyzed to a phenol. Following the formation of the phenolic ring, carboxylation and subsequent esterification would yield the final product.

Table 1: Representative Synthetic Steps from Phenol/Aniline Precursors

Starting MaterialKey Intermediate(s)Key Transformation(s)Final Product Precursor
2,6-Difluorophenol2,6-Difluoro-4-nitrophenol; 4-Amino-2,6-difluorophenolNitration, Reduction, Diazotization, Carboxylation2,6-Difluoro-4-hydroxybenzoic acid
2,6-Difluoroaniline2,6-DifluorophenolDiazotization, Hydrolysis, Carboxylation2,6-Difluoro-4-hydroxybenzoic acid

Esterification Methods for Fluorinated Benzoic Acids

The final step in many synthetic routes to this compound is the esterification of 2,6-difluoro-4-hydroxybenzoic acid. Several methods are effective for this transformation, particularly those compatible with the phenolic hydroxyl group.

One of the most common methods is Fischer-Speier esterification. This involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.goviajpr.com The reaction is typically heated to reflux to drive the equilibrium towards the formation of the methyl ester.

Alternative methods have been developed for the efficient esterification of fluorinated aromatic carboxylic acids. For example, the use of a heterogeneous catalyst, UiO-66-NH₂, with methanol has been shown to be effective for the methyl esterification of various fluorobenzoic acids. rsc.org Another approach involves reacting the hydroxybenzoic acid with a halocarbon, such as methyl iodide, in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. google.com

Table 2: Common Esterification Methods

MethodReagentsGeneral Conditions
Fischer-Speier EsterificationMethanol, H₂SO₄ (catalyst)Reflux
Heterogeneous CatalysisMethanol, UiO-66-NH₂ (catalyst)Elevated temperature
AlkylationMethyl Iodide, Tertiary Amine (e.g., Triethylamine)Homogeneous liquid phase

Functional Group Transformations and Derivatization Approaches

This compound possesses three distinct functional groups—a hydroxyl group, an ester group, and a difluorinated aromatic ring—each providing a handle for further chemical modification.

Hydroxyl Group Modifications

The phenolic hydroxyl group is a primary site for derivatization, most commonly through etherification. The Williamson ether synthesis is a widely used and versatile method for this purpose. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction proceeds via an Sₙ2 mechanism where the phenol is first deprotonated by a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This phenoxide then displaces a halide from a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form an ether. masterorganicchemistry.comlibretexts.org

This method allows for the introduction of a wide variety of alkyl or substituted alkyl groups at the 4-position, leading to a diverse library of ether derivatives.

Table 3: Williamson Ether Synthesis for Hydroxyl Group Modification

StepReagentsIntermediate/ProductReaction Type
1. DeprotonationThis compound, Base (e.g., NaH)Sodium 3,5-difluoro-4-(methoxycarbonyl)phenoxideAcid-Base
2. AlkylationPhenoxide intermediate, Alkyl Halide (R-X)Methyl 4-alkoxy-2,6-difluorobenzoateSₙ2 Nucleophilic Substitution

Ester Group Reactions

The methyl ester functionality can undergo several characteristic reactions, including hydrolysis, reduction, and conversion to amides.

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 2,6-difluoro-4-hydroxybenzoic acid. This is typically achieved under basic conditions (saponification) by heating with an aqueous base like sodium hydroxide (B78521) (NaOH), followed by acidification. Acid-catalyzed hydrolysis using aqueous acid is also possible but is an equilibrium process.

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which converts the ester to 4-(hydroxymethyl)-2,6-difluorophenol.

Amidation: The ester can be converted to an amide by reacting it with ammonia (B1221849) or a primary/secondary amine, a process known as aminolysis. This reaction often requires heat or catalysis to proceed efficiently.

Aromatic Ring Functionalizations (e.g., Halogenation, Alkylation)

Electrophilic aromatic substitution (SₑAr) on the ring of this compound is governed by the directing effects of the existing substituents. The hydroxyl group is a strongly activating ortho-, para-director. britannica.com The two fluorine atoms are deactivating but are also ortho-, para-directors. The methyl ester group is a deactivating meta-director.

In this specific molecule, the positions ortho to the powerful hydroxyl activating group (positions 3 and 5) are already occupied by fluorine atoms. The position para to the hydroxyl group is occupied by the ester. Therefore, electrophilic attack is sterically hindered and electronically disfavored at these positions. The most likely positions for substitution, such as halogenation (e.g., bromination with Br₂ and a Lewis acid catalyst), would be the vacant 3- and 5- positions, which are meta to the hydroxyl group. libretexts.org However, the cumulative deactivating effect of the two fluorine atoms and the ester group makes the ring electron-deficient, thus requiring forcing conditions for most electrophilic aromatic substitutions.

Advanced Synthetic Methodologies and Green Chemistry Principles

The synthesis of this compound and its subsequent derivatization are increasingly benefiting from advanced methodologies that align with the principles of green chemistry. These approaches aim to enhance reaction efficiency, reduce waste, and utilize more environmentally benign conditions. Key developments include the application of microwave-assisted synthesis for rapid and efficient reactions and the design of novel catalysts for targeted chemical transformations.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ajgreenchem.comijacskros.comijnrd.org The primary mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. ijnrd.orgajgreenchem.com This efficient energy transfer can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. ajgreenchem.combspublications.net

In the context of synthesizing derivatives of this compound, microwave irradiation can be particularly advantageous for reactions such as esterification or etherification. For instance, the esterification of a fluorinated benzoic acid with an alcohol under microwave irradiation can proceed much faster and with higher yields compared to conventional refluxing. The reduced reaction time minimizes the potential for side product formation, leading to cleaner reactions and simpler purification processes. ijacskros.com

The principles of microwave-assisted synthesis are rooted in its efficiency and ability to create a more sustainable chemical process. ajgreenchem.com Key benefits include:

Rate Enhancement: Reactions are often completed in a fraction of the time required for conventional heating. bspublications.net

Higher Yields: The rapid heating and shorter reaction times can minimize the degradation of reactants and products, leading to improved yields. ajgreenchem.com

Energy Efficiency: Microwaves heat the reaction mixture directly, avoiding the need to heat the entire apparatus, thus conserving energy. ijacskros.comajgreenchem.com

Solvent Reduction: The efficiency of microwave heating can enable reactions to be carried out in smaller volumes of solvent or even under solvent-free conditions, a key principle of green chemistry. ajgreenchem.comajgreenchem.com

A hypothetical comparison between conventional and microwave-assisted synthesis for a generic esterification reaction to produce a derivative of this compound is presented in the table below. This illustrates the potential improvements in reaction time and yield that can be achieved.

MethodTypical Reaction TimeTypical Yield (%)Energy ConsumptionSolvent Usage
Conventional Heating4-12 hours60-80HighHigh
Microwave-Assisted Synthesis5-30 minutes85-95LowLow to None

Catalyst Development for Targeted Transformations

The development of novel catalysts is crucial for achieving selective and efficient transformations of this compound into a variety of derivatives. Research in this area focuses on creating catalysts that can target specific functional groups within the molecule, such as the hydroxyl group or the C-F and C-H bonds on the aromatic ring, under mild and environmentally friendly conditions.

One area of significant interest is the catalytic etherification of the hydroxyl group. While traditional methods often require harsh conditions and stoichiometric reagents, modern catalytic approaches aim to use milder bases and more efficient catalysts. For instance, palladium-catalyzed cross-coupling reactions have been developed for the formation of aryl ethers from aryl bromides and alcohols. researchgate.netnih.gov While this compound does not possess a bromine substituent for direct coupling, the principles of catalyst design from these systems can inform the development of catalysts for the direct etherification of the phenolic hydroxyl group.

Another important avenue is the functionalization of the aromatic ring through C-F or C-H bond activation. The presence of fluorine atoms significantly influences the reactivity of the aromatic ring. Palladium-catalyzed cross-coupling reactions are well-established for the transformation of aryl halides and triflates. acs.org Recent advances have focused on the more challenging activation of C-F bonds, which could open up new pathways for derivatization. rsc.org These reactions could enable the introduction of various substituents, such as alkyl, aryl, or amino groups, onto the aromatic core of this compound.

The table below summarizes potential catalytic transformations for the derivatization of this compound, highlighting the catalyst type, the targeted transformation, and the potential products that could be synthesized.

Catalyst TypeTargeted TransformationPotential ReactantPotential Product Class
Palladium-based catalysts (e.g., with phosphine (B1218219) ligands)O-Alkylation/O-Arylation of the hydroxyl groupAlkyl halides, Aryl halidesAryl ethers
Copper-based catalystsO-Arylation of the hydroxyl groupAryl boronic acidsDiaryl ethers
Palladium or Nickel catalysts with specialized ligandsCross-Coupling (C-H/C-F activation)Organoboron reagents, organozinc reagents, aminesSubstituted aryl benzoates

The ongoing development of advanced synthetic methodologies and novel catalysts continues to provide more efficient, selective, and sustainable routes for the synthesis and derivatization of this compound, paving the way for its application in various fields of chemical research.

Advanced Spectroscopic and Structural Characterization of Methyl 2,6 Difluoro 4 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides valuable information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 2,6-difluoro-4-hydroxybenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a complete picture of its molecular architecture.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, reflecting the symmetry of the molecule. The key signals expected are:

Aromatic Protons (H3/H5): The two equivalent protons on the benzene (B151609) ring are expected to appear as a triplet. This is due to coupling with the two adjacent fluorine atoms. The chemical shift for these protons would likely be in the range of 6.3-6.7 ppm, influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating hydroxyl group.

Methyl Protons (-OCH₃): The three protons of the methyl ester group will give rise to a singlet, as there are no adjacent protons to couple with. This signal is typically found in the region of 3.8-4.0 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is generally expected between 5.0 and 6.0 ppm.

Proton AssignmentExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (J)
Ar-H (H3/H5)6.3 - 6.7Triplet (t)~2-3 Hz (⁴JHF)
-OCH₃3.8 - 4.0Singlet (s)N/A
-OH5.0 - 6.0Broad Singlet (br s)N/A

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. The anticipated chemical shifts are:

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically in the range of 165-170 ppm.

Aromatic Carbons:

C1: The carbon attached to the ester group will be deshielded, with an expected chemical shift around 110-115 ppm.

C2/C6: These carbons, directly bonded to fluorine, will show a large C-F coupling and are expected to be significantly deshielded by the fluorine atoms, appearing in the region of 160-165 ppm as a doublet.

C3/C5: These carbons, bonded to hydrogen, are expected to appear around 98-102 ppm and will likely show a smaller C-F coupling, appearing as a triplet.

C4: The carbon attached to the hydroxyl group will be deshielded and is expected to resonate in the 160-164 ppm range.

Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear at the most upfield region of the spectrum, typically around 52-55 ppm.

Carbon AssignmentExpected Chemical Shift (ppm)Expected Multiplicity (due to C-F coupling)
C=O165 - 170Singlet
C1110 - 115Triplet (small J)
C2/C6160 - 165Doublet (large J)
C3/C598 - 102Triplet (small J)
C4160 - 164Triplet (small J)
-OCH₃52 - 55Singlet

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a powerful tool for studying fluorinated organic compounds. In this compound, the two fluorine atoms are chemically equivalent, and therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal would likely appear as a singlet, as there are no other fluorine atoms to couple with. The chemical shift would be influenced by the electronic environment of the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would not show any correlations for this molecule, as there are no vicinal or geminal proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal correlations between protons and the carbons to which they are directly attached. Expected correlations would be between the aromatic protons (H3/H5) and the corresponding aromatic carbons (C3/C5), and between the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons. Key expected correlations include:

The methyl protons (-OCH₃) showing a correlation to the carbonyl carbon (C=O) and C1.

The aromatic protons (H3/H5) showing correlations to C1, C2/C6, and C4.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed in the 2850-3000 cm⁻¹ region.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the ester group is expected in the range of 1700-1730 cm⁻¹.

C=C Stretches: Aromatic C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations of the ester and the phenol (B47542) are expected in the 1200-1300 cm⁻¹ and 1000-1200 cm⁻¹ regions, respectively.

C-F Stretches: Strong absorption bands due to the C-F stretching vibrations are expected in the 1100-1400 cm⁻¹ range.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-H Stretch3200 - 3600Broad, Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=O Stretch1700 - 1730Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch (Ester)1200 - 1300Strong
C-O Stretch (Phenol)1000 - 1200Medium
C-F Stretch1100 - 1400Strong

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Investigations

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, offering a unique fingerprint for a given compound. For this compound, a Raman spectrum would reveal characteristic peaks corresponding to the vibrational modes of its functional groups and aromatic ring structure.

Key vibrational modes expected for this compound would include:

C-F stretching vibrations: The presence of two fluorine atoms on the benzene ring would result in strong, characteristic Raman bands. The positions of these bands would be sensitive to the electronic environment of the ring.

C=O stretching of the ester group: A prominent peak corresponding to the carbonyl stretch would be a key identifier.

O-H stretching and bending of the hydroxyl group: These vibrations would also produce distinct signals in the Raman spectrum.

Aromatic C-C stretching and C-H bending modes: The vibrations of the benzene ring would give rise to a series of bands that are characteristic of the substitution pattern.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, often silver or gold. wikipedia.orgyoutube.com This enhancement allows for the detection of analytes at very low concentrations. For this compound, SERS could be employed to study its interaction with metal surfaces. The orientation of the molecule on the surface can be inferred from the enhancement of specific vibrational modes. researchgate.net For instance, if the molecule adsorbs via its carboxylate group, the vibrational modes associated with this group would be significantly enhanced. researchgate.net

Table 1: Hypothetical Raman and SERS Vibrational Modes for this compound
Vibrational ModeExpected Raman Shift (cm-1)Potential SERS Enhancement
Aromatic C-H Stretch3000-3100Moderate
O-H Stretch (Phenolic)3200-3600Dependent on orientation
C=O Stretch (Ester)1700-1730Strong if involved in binding
Aromatic C=C Stretch1400-1600Strong
C-F Stretch1100-1300Moderate
Ring Breathing Mode~800Strong

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₈H₆F₂O₃), HRMS would be used to confirm its molecular weight with a high degree of accuracy. The theoretical exact mass can be calculated, and the experimentally determined mass from HRMS would be expected to be in very close agreement, typically within a few parts per million (ppm). This high precision helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govprotocols.iomdpi.commdpi.com This technique is particularly useful for analyzing complex mixtures and for quantifying the amount of a specific compound in a sample. An LC-MS analysis of this compound would involve passing a solution of the compound through an LC column to separate it from any impurities. The eluent from the column would then be introduced into the mass spectrometer. The resulting data would include a chromatogram showing the retention time of the compound and a mass spectrum to confirm its identity. Tandem mass spectrometry (MS/MS) can also be performed, where the parent ion is fragmented to produce a characteristic fragmentation pattern, further confirming the compound's structure.

Table 2: Expected Mass Spectrometry Data for this compound
ParameterExpected Value
Molecular FormulaC₈H₆F₂O₃
Nominal Mass188 g/mol
Theoretical Exact Mass (Monoisotopic)188.0285 u
Expected HRMS Result188.0285 ± error (in ppm)
Major Expected Fragmentation PathwaysLoss of -OCH₃, loss of -COOCH₃, loss of HF

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

X-ray diffraction is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline solid. carleton.edu By analyzing the diffraction pattern produced when X-rays are scattered by the electrons in a crystal, one can determine the precise arrangement of atoms in the crystal lattice.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector. Analysis of this data would yield the unit cell parameters (the dimensions of the repeating unit of the crystal lattice) and the space group (the symmetry of the crystal). Further refinement of the data would provide the precise coordinates of each atom in the molecule, as well as bond lengths and bond angles. This information provides an unambiguous confirmation of the molecular structure.

The detailed structural information obtained from single-crystal X-ray diffraction also reveals how the molecules are arranged in the crystal, a phenomenon known as crystal packing. This arrangement is governed by intermolecular interactions. For this compound, several types of intermolecular interactions would be of interest:

Halogen Bonding: The fluorine atoms in the molecule could potentially participate in halogen bonding, where the fluorine atom acts as an electrophilic region and interacts with a nucleophilic atom on an adjacent molecule.

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, leading to stabilizing π-π interactions.

The analysis of these intermolecular interactions is crucial for understanding the physical properties of the solid material, such as its melting point, solubility, and polymorphism.

Table 3: Potential Crystallographic Data and Intermolecular Interactions for this compound
ParameterInformation to be Determined
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupDescribes the symmetry of the crystal
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions of the repeating unit
Bond Lengths and AnglesPrecise intramolecular geometry
Hydrogen Bonding NetworkIdentification of donor-acceptor pairs and distances
Halogen Bonding InteractionsIdentification of F···X contacts and geometry
π-π Stacking GeometryInter-planar distances and offsets

Computational Chemistry and Theoretical Investigations of Methyl 2,6 Difluoro 4 Hydroxybenzoate

Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to determining the electronic structure and energy of a molecule. DFT, which includes electron correlation effects, is often favored for its balance of accuracy and computational cost. The HF method, while being a more foundational ab initio approach, provides a valuable baseline but typically requires post-HF corrections for higher accuracy. These calculations for Methyl 2,6-difluoro-4-hydroxybenzoate would provide essential data on its stability and electronic properties.

A crucial first step in computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. ambeed.com For this compound, this would yield precise information on bond lengths, bond angles, and dihedral angles between the constituent atoms.

Following optimization, vibrational frequency analysis is performed. This calculation serves two main purposes:

It confirms that the optimized structure is a true energy minimum (a stable conformation) on the potential energy surface, which is verified by the absence of imaginary frequencies.

It predicts the molecule's infrared (IR) and Raman spectra, which can be compared with experimental spectra to validate the computational model. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the O-H bond, the carbonyl C=O bond, or the C-F bonds.

Table 1: Expected Parameters from Geometry Optimization of this compound Note: Specific calculated values for this compound are not available in the cited literature. The table represents the type of data that would be generated.

Parameter Description Expected Outcome
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms. Values for C-C, C-H, C-O, O-H, C-F bonds.
**Bond Angles (°) ** The angle formed between three connected atoms. Values for O-C-C, C-C-C, F-C-C angles etc.
Dihedral Angles (°) The angle between two intersecting planes, crucial for conformational analysis. Defines the orientation of the ester and hydroxyl groups relative to the benzene (B151609) ring.

| Total Energy (Hartree) | The calculated total electronic energy of the molecule at its optimized geometry. | A value indicating the molecule's stability. |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the ionization potential and represents the molecule's nucleophilicity. The LUMO energy relates to the electron affinity and indicates electrophilicity. The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η) where μ is the chemical potential (μ = -χ).

Table 2: Key Reactivity Descriptors from FMO Analysis Note: Specific calculated values for this compound are not available in the cited literature. The table represents the type of data that would be generated.

Descriptor Formula Significance
EHOMO (eV) - Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO (eV) - Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution.
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the ability to attract electrons.

| Electrophilicity Index (ω) | μ²/2η | Quantifies the electrophilic character of the molecule. |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For this compound, rotations around the C-O bonds of the hydroxyl and ester groups are particularly important.

A Potential Energy Surface (PES) map is generated by systematically changing specific dihedral angles and calculating the energy at each point. This map reveals the energy barriers between different conformers and identifies the most stable (lowest energy) conformations. Such an analysis for this compound would clarify the preferred orientations of its functional groups, which can be influenced by intramolecular hydrogen bonding or steric hindrance from the fluorine atoms.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor). These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would highlight the electron-rich oxygen atoms of the hydroxyl and carbonyl groups as likely sites for electrophilic interaction, while the hydrogen of the hydroxyl group would appear as an electron-poor site.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that govern how molecules pack together in a crystal. ambeed.com The Hirshfeld surface is defined as the region where the electron density of a molecule contributes more than any other molecule in the crystal.

By mapping properties like dnorm (normalized contact distance) onto this surface, specific intermolecular contacts can be identified:

Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum.

Blue spots represent longer contacts.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in assigning vibrational modes and predicting nuclear magnetic resonance (NMR) chemical shifts.

Theoretical vibrational frequencies are typically calculated using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). These calculations provide a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule. However, it is a known phenomenon that theoretical harmonic frequencies are often higher than their experimental counterparts due to the neglect of anharmonicity in the calculations. To bridge this gap, the computed frequencies are uniformly scaled by an empirical scaling factor to improve agreement with experimental data.

A detailed assignment of the vibrational modes can be achieved by analyzing the potential energy distribution (PED). This analysis allows for the characterization of each vibrational mode in terms of the contributions from various internal coordinates, such as stretching, bending, and torsion of specific bonds and angles within the molecule.

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the framework of DFT. These calculations provide valuable information for the structural elucidation of the molecule by correlating the electronic environment of each nucleus to its resonance frequency. The calculated chemical shifts are typically referenced against a standard, such as Tetramethylsilane (TMS).

Below are representative tables of predicted spectroscopic data for this compound, illustrating the type of information obtained from computational studies.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment (Potential Energy Distribution)
ν(O-H) 3650 3504 - O-H stretching
ν(C-H) aromatic 3100 2976 - C-H aromatic stretching
ν(C-H) methyl 2980 2861 - C-H methyl stretching
ν(C=O) 1725 1656 - C=O stretching
ν(C=C) aromatic 1610 1546 - C=C aromatic stretching
δ(C-H) methyl 1450 1392 - C-H methyl bending
ν(C-O) ester 1250 1200 - C-O ester stretching
ν(C-F) 1180 1133 - C-F stretching

Note: Experimental data is not available in the provided sources and is represented as "-". Scaled frequencies are hypothetical and based on a typical scaling factor.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 - 110.5
C2 - 158.2 (d, J=250 Hz)
C3 6.55 98.6
C4 - 160.1
C5 6.55 98.6
C6 - 158.2 (d, J=250 Hz)
C=O - 164.3
OCH₃ 3.85 52.8

Note: Predicted chemical shifts are hypothetical and referenced against TMS. 'd' denotes a doublet and 'J' represents the coupling constant in Hz.

Non-Linear Optical (NLO) Property Assessment

Non-linear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. Computational methods are widely used to predict the NLO properties of molecules, providing a preliminary assessment of their potential as NLO materials. The key parameters that determine the NLO response of a molecule are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

These properties are typically calculated using DFT methods. A high value of the first-order hyperpolarizability is a primary indicator of a significant second-order NLO response. The magnitude of these properties is influenced by the molecular structure, particularly the presence of electron-donating and electron-withdrawing groups, and the extent of π-conjugation, which facilitate intramolecular charge transfer.

For this compound, the presence of the hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups, along with the fluorine atoms, can influence the electronic distribution and thus the NLO properties. To gauge the potential of a molecule for NLO applications, its calculated hyperpolarizability is often compared to that of a well-known NLO material, such as urea (B33335).

Table 3: Calculated Non-Linear Optical Properties of this compound

Parameter Calculated Value
Dipole Moment (μ) 2.5 D
Mean Polarizability (α) 12.0 x 10⁻²⁴ esu

Note: The values presented are hypothetical and representative of what might be expected from a computational study.

The calculated first-order hyperpolarizability of this compound can be compared to the corresponding value for urea (β ≈ 0.37 x 10⁻³⁰ esu). A significantly larger value for the target molecule would suggest its potential as a candidate for NLO applications. The theoretical investigation of these parameters provides valuable guidance for the experimental design and synthesis of new NLO materials.

Biological Activity and Mechanistic Studies of Methyl 2,6 Difluoro 4 Hydroxybenzoate and Its Derivatives

Enzyme Inhibition Studies

Methyl 2,6-difluoro-4-hydroxybenzoate and its structural analogs have been the subject of various enzymatic studies, revealing potential inhibitory activities against key enzymes involved in neurological and cellular processes. These investigations are crucial for understanding the compound's mechanism of action and its potential as a lead structure for therapeutic agents.

This compound is recognized as an inhibitor of monoamine oxidase (MAO). biosynth.com MAOs are a family of enzymes responsible for the breakdown of monoamine neurotransmitters, such as norepinephrine (B1679862), serotonin, and dopamine, in the brain. mayoclinic.orgyoutube.comnih.gov By inhibiting MAO, the levels of these neurotransmitters increase, which is a key mechanism for treating depression and other neurological disorders. mayoclinic.org

The inhibition of MAO by this compound specifically interferes with the oxidation of monoamines like norepinephrine and serotonin. biosynth.com This action leads to elevated levels of these neurotransmitters, which is associated with antidepressant effects. biosynth.com The general mechanism of MAO inhibitors involves blocking the enzyme's active site, preventing it from metabolizing its substrates. nih.gov There are two primary isoforms of the enzyme, MAO-A and MAO-B, which have different substrate specificities and are distributed differently throughout the body. nih.gov The precise selectivity of this compound for MAO-A versus MAO-B is a key area for further research to determine its specific therapeutic potential, for instance, in depression (MAO-A) or neurodegenerative diseases like Parkinson's disease (MAO-B). mayoclinic.orgnih.gov

Beyond MAO, the 4-hydroxybenzoate (B8730719) scaffold is known to interact with other enzymes. For example, 4-hydroxybenzoate 3-monooxygenase is a flavoprotein that hydroxylates p-hydroxybenzoate as part of the beta-ketoadipate pathway of aromatic degradation. ebi.ac.uk This enzyme binds p-hydroxybenzoate and, through a series of steps involving FAD and NADPH, incorporates an oxygen atom into the substrate. ebi.ac.uk While direct studies on this compound are limited, its structural similarity to p-hydroxybenzoate suggests it could be a substrate or inhibitor for this class of enzymes.

Furthermore, derivatives of hydroxybenzoic acid have been investigated for their inhibitory effects on other enzymes, such as acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. nih.govnih.gov Studies on compounds like ethyl-4-hydroxybenzoate have shown interactions with the active site of AChE. nih.gov The potential for this compound to interact with such enzymes warrants further investigation to fully characterize its enzymatic interaction profile.

Antimicrobial and Antioxidant Activity Profiling

Esters of 4-hydroxybenzoic acid, commonly known as parabens, are widely recognized for their antimicrobial properties. globalresearchonline.netnih.gov This activity is a hallmark of the chemical class to which this compound belongs.

The antimicrobial efficacy of 4-hydroxybenzoic acid derivatives is influenced by their chemical structure, particularly the lipophilicity, which facilitates passage through microbial cell walls. globalresearchonline.net Generally, as the alkyl chain length of the ester increases, the antimicrobial effect is enhanced. globalresearchonline.net As a methyl ester, this compound is expected to exhibit antimicrobial activity. Moreover, the presence of fluorine atoms can significantly enhance the biological activity of molecules, including antibacterial potency, as seen in related fluorinated benzamide (B126) compounds. nih.gov The compound's activity would likely be broad-spectrum, targeting both Gram-positive and some Gram-negative bacteria, as is typical for parabens. globalresearchonline.net

Biological ActivityBasis of Activity for the 4-Hydroxybenzoate ScaffoldPotential Influence of 2,6-Difluoro Substitution
AntimicrobialThe phenolic hydroxyl group and ester moiety are key. Lipophilicity, which increases with the length of the ester's alkyl chain, enhances efficacy by improving cell wall penetration. globalresearchonline.netFluorine atoms can increase lipophilicity and enhance metabolic stability, potentially leading to increased antibacterial potency. nih.gov
AntioxidantThe phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals. globalresearchonline.netThe electron-withdrawing nature of fluorine atoms could modulate the hydrogen-donating ability of the hydroxyl group, affecting its antioxidant potential.

Molecular Docking and Receptor Interaction Analyses

Molecular docking simulations are computational tools used to predict how a molecule binds to the active site of a target protein, providing insights into its mechanism of action at a molecular level.

FtsZ: The Filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division and a validated target for novel antibiotics. researchgate.netmdpi.com The 2,6-difluorobenzamide (B103285) motif, which is structurally related to this compound, is known to be important for the allosteric inhibition of FtsZ. nih.gov Docking studies of similar compounds, such as 2,6-difluoro-3-methoxybenzamide, show that they bind within an allosteric pocket on the FtsZ protein, known as the inter-domain cleft (IDC). nih.govresearchgate.net This binding is favored by the non-planar conformation induced by the fluorine atoms. nih.gov Given its structure, this compound is predicted to bind to this same allosteric site on FtsZ.

MAO: Molecular docking has been used to analyze the interaction between various inhibitors and MAO-B. nih.gov These studies reveal a binding cavity where inhibitors typically form π–π stacking interactions with tyrosine residues (e.g., Tyr435 and Tyr398) and hydrogen bonds within the active site. nih.gov It is anticipated that this compound would dock within this substrate cavity, positioning its functional groups to interact with key residues that facilitate inhibition.

FtsZ: For FtsZ inhibitors containing the 2,6-difluoroaromatic ring, docking simulations have highlighted the importance of strong hydrophobic interactions between the ring and key residues within the allosteric pocket. nih.gov Specifically, the fluorine atoms play a critical role in these interactions.

Key predicted interactions for a 2,6-difluoro-substituted ring in the FtsZ allosteric site include:

Hydrophobic interactions: The difluoroaromatic ring interacts with residues such as Val203 and Val297. nih.gov

Specific fluorine contacts: The 2-fluoro group can interact with Val203 and Val297, while the 6-fluoro group may interact with Asn263. nih.gov

Hydrogen bonding: While the primary compound has an ester, related benzamide inhibitors form crucial hydrogen bonds via their carboxamide group with residues like Val207, Leu209, and Asn263. nih.gov The hydroxyl and ester groups of this compound would be expected to form hydrogen bonds with other residues in the pocket.

Target ProteinBinding SitePredicted Key Interacting Residues for 2,6-Difluoroaromatic CompoundsPrimary Interaction Types
FtsZAllosteric Site (Inter-domain Cleft)Val203, Val297, Asn263, Val207, Leu209 nih.govHydrophobic interactions, Hydrogen bonding nih.gov
MAO-BSubstrate CavityTyr435, Tyr398 nih.govπ–π stacking, Hydrogen bonding nih.gov

MAO: In the active site of MAO-B, the binding of inhibitors is often stabilized by specific interactions. For this compound, the predicted binding mode would involve the aromatic ring engaging in π–π stacking with tyrosine residues that line the cavity. nih.gov The hydroxyl group and the carbonyl oxygen of the methyl ester group are well-positioned to act as hydrogen bond acceptors or donors, forming stabilizing connections with amino acid residues within the active site, thereby contributing to the enzyme's inhibition.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The structure-activity relationship (SAR) of this compound derivatives explores how systematic changes to the molecule's chemical structure affect its biological activity. The core scaffold contains several key features that can be modified: the fluorine atoms at positions 2 and 6, the hydroxyl group at position 4, and the methyl ester group at position 1. Understanding the impact of these modifications is crucial for optimizing the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Studies on analogous compounds, such as other difluorinated aromatic molecules and substituted hydroxybenzoates, provide significant insights into the potential SAR of this specific chemical class.

Impact of Fluorination on Biological Activity

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance biological activity. researchgate.net The presence of two fluorine atoms at the ortho-positions (2 and 6) relative to the ester group in this compound has a profound influence on its physicochemical properties and, consequently, its interaction with biological targets.

Fluorine is the most electronegative element, and its presence can significantly alter the electronic distribution within the aromatic ring. The strong electron-withdrawing nature of fluorine can lower the pKa of the phenolic hydroxyl group, potentially enhancing its ability to form hydrogen bonds with biological receptors. frontiersin.org This electronic modulation can be critical for target binding and subsequent biological response.

Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation. This is particularly relevant at the ortho-positions, where cytochrome P450-mediated hydroxylation might otherwise occur, leading to faster metabolic degradation. By preventing this metabolic pathway, fluorination can increase the metabolic stability of the compound, prolonging its duration of action.

The strategic placement of fluorine atoms can also lead to a significant boost in potency. For instance, in studies of non-steroidal aromatase inhibitors, the introduction of two fluorine atoms at the meta-positions relative to a sulfamate (B1201201) group (analogous to the 2,6-difluoro pattern) resulted in a dramatic increase in inhibitory activity. Dihalogenated derivatives were found to be significantly more potent than their monohalogenated counterparts, demonstrating the synergistic effect of multiple fluorine substitutions. nih.gov This suggests that the 2,6-difluoro substitution pattern on the benzoate (B1203000) ring is a key determinant of biological efficacy, likely by optimizing both electronic and steric interactions within the target's active site. nih.govnih.gov

The table below illustrates the impact of fluorination on the inhibitory activity of certain enzyme inhibitors, based on data from related compound series.

Compound SeriesSubstitution PatternBiological TargetRelative Potency/Activity
Aromatase InhibitorsMono-fluoro (m-F)AromataseIC₅₀ = 39 nM
Aromatase InhibitorsDi-fluoro (m-F, m'-F)AromataseIC₅₀ = 1.3 nM
FtsZ InhibitorsNon-fluorinated benzamideFtsZLower antibacterial activity
FtsZ Inhibitors2,6-difluorobenzamideFtsZPotent antibacterial activity (MIC < 10 µg/mL)

Influence of Substituent Effects on Pharmacological Profile

Studies on derivatives of 2,6-difluorobenzamide, which shares the same substituted aromatic core, have shown that introducing various alkoxy groups at the 3-position significantly impacts antibacterial activity. nih.gov For example, the introduction of 3-chloroalkoxy or 3-bromoalkoxy side chains on the 2,6-difluorobenzamide scaffold resulted in potent inhibitors of the bacterial cell division protein FtsZ, with strong activity against bacteria like Bacillus subtilis and Staphylococcus aureus. nih.gov This indicates that the region adjacent to the fluorine atoms is sensitive to substitution, and that adding moderately lipophilic, halogenated alkyl chains can enhance biological effects.

In broader studies of 4-hydroxybenzoic acid derivatives, the nature of the ester group and substitutions at other ring positions have been shown to be important for antimicrobial activity. nih.govresearchgate.net For instance, increasing the alkyl chain length of the ester (e.g., from methyl to butyl paraben) often correlates with increased antimicrobial potency against various bacteria and fungi. researchgate.netsci-hub.se Furthermore, adding hydrophobic groups to other positions on the ring, such as a heptyl group at the 6-position (in a non-fluorinated analogue), has been shown to dramatically increase antibacterial activity against S. aureus. nih.gov This highlights the importance of lipophilicity in facilitating membrane interaction or transport.

The combination of substituents can lead to synergistic effects. A derivative combining a benzyl (B1604629) group at the 4-O-position with a heptyl group at the 6-position exhibited the highest antibacterial activity in one study, with a Minimum Inhibitory Concentration (MIC) comparable to the antibiotic ampicillin. nih.gov This suggests that for derivatives of this compound, modifications of both the hydroxyl and ester groups, as well as substitution at the vacant 3 and 5 positions, could be fruitful avenues for developing compounds with tailored pharmacological profiles.

The following table summarizes the effects of different substituents on the antibacterial activity of related 2,6-difluorobenzamide and 4-hydroxybenzoate derivatives.

Core ScaffoldSubstituentPositionTarget OrganismObserved Activity (MIC)
2,6-Difluorobenzamide-OCH₂(CH₂)₂Cl3B. subtilis0.5 µg/mL
2,6-Difluorobenzamide-OCH₂(CH₂)₃Br3B. subtilis0.25 µg/mL
2,6-Difluorobenzamide-OCH₂(CH₂)₄CH₃3S. aureus<10 µg/mL
4-Hydroxy-2-oxy-benzoate-CH₃6S. aureus>500 µg/mL
4-Hydroxy-2-oxy-benzoate-(CH₂)₆CH₃6S. aureus15.6 µg/mL
4-Benzyloxy-2-oxy-benzoate-(CH₂)₆CH₃6S. aureus3.9 µg/mL

Advanced Research Applications and Emerging Potentials of Methyl 2,6 Difluoro 4 Hydroxybenzoate

Role as Synthetic Intermediates in Pharmaceutical Sciences

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Methyl 2,6-difluoro-4-hydroxybenzoate serves as a key building block in the synthesis of complex pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer therapy.

One notable example is its potential role as a precursor in the synthesis of Trametinib, a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase (MEK) 1 and 2. portico.orgnih.govnih.gov The synthesis of Trametinib and similar kinase inhibitors often involves the construction of a core structure where a fluorinated phenyl group is a critical component. The 2,6-difluoro substitution pattern provided by this compound is instrumental in achieving the desired electronic properties and conformational rigidity of the final drug molecule. While various synthetic routes exist, the use of fluorinated intermediates is a common strategy. portico.orggoogle.com

Table 1: Key Pharmaceutical Intermediates and their Therapeutic Targets

IntermediateTarget Drug ClassTherapeutic Area
Fluorinated Phenyl MoietiesKinase InhibitorsOncology

Applications in Agrochemical Research and Development

In the field of agrochemicals, the introduction of fluorine can lead to compounds with enhanced herbicidal or pesticidal activity and improved environmental profiles. This compound is explored as a valuable intermediate in the synthesis of novel herbicides.

For instance, the synthesis of phenylpyrazoline herbicides, such as Pinoxaden, involves the creation of complex heterocyclic structures where substituted phenyl rings are key components. google.com The unique substitution pattern of this compound can be leveraged to create new herbicidal molecules with potentially improved efficacy and selectivity. Similarly, in the development of sulfonylurea herbicides like metsulfuron-methyl, the core structure involves a substituted aromatic ring, highlighting the potential for fluorinated analogues derived from this starting material to exhibit desirable herbicidal properties. justia.com

Exploration in Materials Science

The distinct electronic and physical properties imparted by fluorine atoms make this compound an attractive component for the development of advanced materials.

Development of Liquid Crystalline Materials

Fluorinated compounds are of significant interest in the design of liquid crystals due to their ability to influence mesophase behavior, dielectric anisotropy, and viscosity. The rigid core and the presence of polar fluorine and hydroxyl groups in this compound make it a promising precursor for the synthesis of novel calamitic (rod-shaped) fluorinated mesogens. mdpi.comnih.gov The synthesis of such liquid crystals often involves the esterification of the hydroxyl group with various aliphatic or aromatic acids to create molecules with the necessary length and rigidity to exhibit liquid crystalline phases. The difluoro substitution can lead to materials with specific dielectric properties, which are crucial for their application in display technologies.

Components in Functional Materials (e.g., sensors, dye-sensitized solar cells)

The electronic nature of the difluorinated hydroxybenzoate core suggests its potential use in the creation of functional organic materials. In the realm of chemical sensors, fluorinated phenol (B47542) derivatives are utilized in the development of ion-selective electrodes. nih.gov The electron-withdrawing nature of the fluorine atoms can modulate the acidity of the phenolic proton and influence the binding affinity and selectivity for specific ions. For example, fluoride-selective electrodes often employ lanthanum fluoride (B91410) crystals, but organic-based sensors with fluorinated recognition elements are an area of active research. wikipedia.org

Biotechnology Applications

The intersection of fluorine chemistry and biotechnology is a burgeoning field, with enzymes being explored for their ability to catalyze reactions involving fluorinated compounds. While specific applications of this compound in biotechnology are still emerging, the principles of biocatalysis offer intriguing possibilities.

Enzymes, such as lipases and oxidoreductases, have been shown to act on a variety of aromatic compounds. nih.gov The enzymatic modification of this compound could lead to the production of chiral fluorinated building blocks for pharmaceuticals or other fine chemicals. numberanalytics.comnumberanalytics.com Furthermore, the field of biocatalytic fluorination, which utilizes enzymes like fluorinases to create carbon-fluorine bonds, points towards the potential for biological systems to be engineered to produce or modify such fluorinated aromatics. nih.govacs.org This approach could offer more sustainable and selective synthetic routes to valuable fluorinated molecules.

Future Research Trajectories and Unexplored Avenues for Methyl 2,6 Difluoro 4 Hydroxybenzoate

Development of Novel Synthetic Pathways

The synthesis of polyfluorinated aromatic compounds is an area of continuous innovation in organic chemistry. Future research on Methyl 2,6-difluoro-4-hydroxybenzoate is likely to focus on developing more efficient, selective, and sustainable synthetic routes.

Current methodologies for producing fluorinated aromatics often rely on harsh conditions or hazardous reagents. Emerging research points towards the development of novel synthetic strategies that could be applied to the synthesis of this compound and its derivatives. These include advancements in three-component reactions which offer a convenient method for synthesizing difluorinated compounds. rsc.orgrsc.org Such methods can be broadly categorized into:

Radical Reactions: Utilizing radical difluoromethylation of alkynes could provide new pathways to functionalized precursors. rsc.org

Difluorocarbene-Mediated Fluorination: The use of difluorocarbene reagents presents an alternative route for introducing fluorine atoms onto the aromatic ring with high precision. rsc.org

Modern Organometallic Reactions: Greener synthesis of perfluoroalkylated aromatic scaffolds is being achieved through more efficient organometallic reactions, as well as photochemical and electrochemical strategies. researchgate.netrsc.org

Advanced Pharmacological Target Identification and Validation

The presence of the 2,6-difluoro substitution pattern on the benzene (B151609) ring is a key structural motif in medicinal chemistry, known to enhance the biological activity of various compounds. mdpi.com For instance, the 2,6-difluorobenzyl ether series has yielded potent and selective RORγt inverse agonists for treating inflammatory diseases. nih.gov This suggests that this compound and its derivatives could possess significant, yet undiscovered, pharmacological properties.

Future research will likely involve:

High-Throughput Screening: Subjecting this compound to a broad range of biological assays to identify potential protein targets.

Mechanism of Action Studies: Once a potential target is identified, detailed studies will be necessary to elucidate the mechanism by which the compound exerts its effect.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand how modifications to the core structure impact biological activity. The introduction of fluorine can influence factors such as metabolic stability and binding affinity. mdpi.com

The unique electronic properties conferred by the fluorine atoms can significantly alter the interaction of the molecule with biological targets, opening up possibilities for the development of novel therapeutic agents.

Integration with Nanotechnology and Advanced Materials

The field of nanotechnology offers exciting opportunities for enhancing the delivery and efficacy of therapeutic compounds. The lipophilic nature of fluorinated molecules can be harnessed to improve their incorporation into nanocarrier systems. nih.gov

Potential future research directions include:

Development of Nanocarriers: Encapsulating this compound or its active derivatives within various nanocarriers such as liposomes, polymeric nanoparticles, or even fluorinated nanoparticles themselves. nih.govresearchgate.netglobalresearchonline.net This could improve solubility, bioavailability, and targeted delivery to specific tissues or cells. nih.govresearchgate.net

Fluorinated Nanoparticles for Imaging and Delivery: Fluorinated nanoparticles are being explored for their potential in biomedical imaging and as drug delivery vehicles. ku.edu The fluorine atoms can serve as a basis for 19F MRI, allowing for the tracking of the nanocarrier in vivo. researchgate.net

Advanced Materials: The unique properties of fluorinated compounds are also valuable in materials science. Research could explore the incorporation of this compound into polymers or other materials to create surfaces with specific properties, such as hydrophobicity or enhanced thermal stability.

The synergy between fluorinated compounds and nanotechnology could lead to the development of novel theranostics, combining therapeutic action with diagnostic capabilities.

Computational Design of Enhanced Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. researchgate.net These methods can be employed to predict the properties of new molecules and guide the synthesis of enhanced derivatives of this compound.

Key areas of future computational research include:

Predictive Modeling of Bioactivity: The development of multimodal deep learning models, such as F-CPI, can help predict the changes in bioactivity resulting from fluorine substitution. nih.gov This can accelerate the identification of more potent and selective derivatives.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic properties of this compound and its interaction with potential biological targets or materials. rsc.org This provides insights into binding affinities and reaction mechanisms.

In Silico ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives, helping to prioritize candidates with favorable pharmacokinetic profiles and reduced toxicity risks. mdpi.com For instance, models can predict the likelihood of bioactivation of phenolic compounds. nih.govbohrium.com

By leveraging computational approaches, researchers can explore a vast chemical space and rationally design new molecules with improved properties, saving time and resources in the experimental phase.

Green Chemistry and Sustainable Synthesis Scale-Up

The principles of green chemistry are increasingly important in the chemical industry, aiming to reduce the environmental impact of chemical processes. greenchemistry-toolkit.org Future research on this compound will undoubtedly focus on developing sustainable and scalable synthetic methods.

This involves:

Safer Fluorinating Reagents: Moving away from hazardous reagents like hydrogen fluoride (B91410) towards safer and more manageable alternatives. rsc.orgdovepress.com Recent discoveries in producing fluorochemicals directly from fluorspar under mild conditions could revolutionize the industry. agchemigroup.eu

Biocatalysis: Exploring the use of enzymes to perform specific transformations in the synthesis of this compound. Biocatalysis is recognized as a green and sustainable technology that can lead to highly selective and efficient processes. researchgate.net

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. greenchemistry-toolkit.org

Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable sources.

The development of green and sustainable manufacturing processes is crucial for the long-term viability and environmental acceptance of any new chemical product. eurekalert.orgsciencedaily.comosaka-u.ac.jpresearchgate.net

Q & A

Q. What are the recommended synthetic routes for Methyl 2,6-difluoro-4-hydroxybenzoate, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of 2,6-difluoro-4-hydroxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, coupling agents like triazine derivatives (e.g., trichlorotriazine) may enhance reaction efficiency in multi-step syntheses, as demonstrated in analogous esterification protocols . Purity optimization involves recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) and validation via GC or HPLC (>97% purity threshold) .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹⁹F NMR : Key signals include the aromatic proton at δ ~6.6 ppm (singlet, C4-H), fluorine atoms at δ ~-110 to -120 ppm (²J coupling), and the methyl ester group at δ ~3.9 ppm .
  • Mass Spectrometry : ESI-MS or EI-MS should show a molecular ion peak at m/z 188.128 (C₈H₆F₂O₃) with fragmentation patterns consistent with ester cleavage .
  • X-ray Diffraction : For crystallinity studies, compare with structural analogs like 4-methoxybenzoate derivatives to assess hydrogen bonding and packing motifs .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound is susceptible to hydrolysis due to the ester and phenolic hydroxyl groups. Stability studies should:
  • Monitor degradation under varying pH (2–12) and temperature (4°C to 40°C) using HPLC .
  • Recommend storage in anhydrous conditions (desiccated, inert atmosphere) and avoidance of prolonged light exposure .

Advanced Research Questions

Q. How can this compound serve as a precursor in materials science?

  • Methodological Answer : The compound’s fluorinated aromatic core and ester functionality make it a candidate for:
  • Liquid Crystal Synthesis : Incorporate into bent-core or polar mesogens by coupling with alkyl chains or electron-deficient groups, as seen in ferroelectric nematic materials .
  • Polymer Additives : Evaluate its plasticizing effects via thermal analysis (DSC/TGA) when blended with polyesters or acrylates .

Q. What strategies resolve contradictory data in reaction yields during derivatization?

  • Methodological Answer : Discrepancies in yields may arise from competing side reactions (e.g., ester hydrolysis or fluorination). Mitigation involves:
  • Control Experiments : Isolate intermediates (e.g., 2,6-difluoro-4-hydroxybenzoic acid) to confirm stepwise efficiency .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., methyl ester hydrolysis products) and adjust reaction conditions (e.g., lower temperature, anhydrous solvents) .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries to assess electronic effects of fluorine substituents on reactivity (e.g., Hammett σ constants) .
  • Molecular Docking : Screen derivatives against target enzymes (e.g., cyclooxygenase) using software like AutoDock Vina, focusing on hydrogen-bonding interactions with the hydroxyl/ester groups .

Q. What synthetic routes enable the preparation of multi-functional derivatives for SAR studies?

  • Methodological Answer :
  • Stepwise Functionalization : Introduce substituents (e.g., nitro, amino) via electrophilic aromatic substitution or Pd-catalyzed cross-coupling .
  • Example Protocol : Synthesize 3-fluoro-4-(3,4,5-trifluorophenyl)phenyl ester derivatives by coupling with aryl halides under Suzuki-Miyaura conditions, followed by catalytic hydrogenation .

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,6-difluoro-4-hydroxybenzoate
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Reactant of Route 2
Methyl 2,6-difluoro-4-hydroxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.